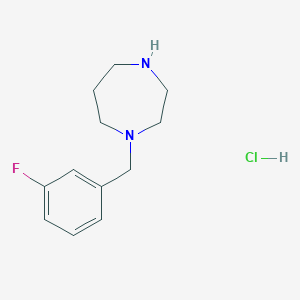

1-(3-Fluorobenzyl)-1,4-diazepane hydrochloride

CAS No.: 1353965-37-3

Cat. No.: VC6576432

Molecular Formula: C12H18ClFN2

Molecular Weight: 244.74

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1353965-37-3 |

|---|---|

| Molecular Formula | C12H18ClFN2 |

| Molecular Weight | 244.74 |

| IUPAC Name | 1-[(3-fluorophenyl)methyl]-1,4-diazepane;hydrochloride |

| Standard InChI | InChI=1S/C12H17FN2.ClH/c13-12-4-1-3-11(9-12)10-15-7-2-5-14-6-8-15;/h1,3-4,9,14H,2,5-8,10H2;1H |

| Standard InChI Key | YAGULJAOBLMKKJ-UHFFFAOYSA-N |

| SMILES | C1CNCCN(C1)CC2=CC(=CC=C2)F.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 1-(3-fluorobenzyl)-1,4-diazepane hydrochloride, reflects its core structure:

-

A 1,4-diazepane ring (a seven-membered saturated ring containing two nitrogen atoms at positions 1 and 4).

-

A 3-fluorobenzyl group (-CH₂-C₆H₄-F) attached to the nitrogen at position 1.

-

A hydrochloride salt counterion, enhancing solubility and stability .

Table 1: Fundamental Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈ClFN₂ |

| Molecular Weight | 244.738 g/mol |

| Monoisotopic Mass | 244.114254 Da |

| ChemSpider ID | 28303796 |

| Appearance | Crystalline solid (inferred) |

The fluorine atom at the benzyl group’s meta position introduces electronic effects that modulate lipophilicity and steric interactions, potentially influencing receptor binding .

Synthesis and Industrial Production

Key Reaction Considerations:

-

Solvent Selection: Polar aprotic solvents (e.g., dichloromethane) optimize alkylation efficiency.

-

Temperature Control: Mild heating (40–60°C) accelerates ring formation while minimizing decomposition.

-

Purification: Recrystallization from ethanol/water mixtures yields high-purity product .

Industrial Scalability

Industrial production would likely employ continuous flow reactors to enhance yield and consistency. Automated systems could precisely regulate stoichiometry and reaction parameters, reducing byproduct formation .

Physicochemical and Spectral Properties

Solubility and Stability

-

Solubility: High aqueous solubility due to the hydrochloride salt; miscible in polar organic solvents (e.g., ethanol, methanol).

-

Stability: Hygroscopic nature necessitates anhydrous storage; degradation under strong acidic/basic conditions inferred from structural analogs .

Spectroscopic Characterization

Predicted spectral data based on structural analogs:

| Proton Environment | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic H (fluorobenzyl) | 7.15–7.35 (m, 4H) |

| N-CH₂ (diazepane) | 3.65–3.85 (t, 2H) |

| CH₂ adjacent to N | 2.90–3.10 (m, 4H) |

| Diazenyl CH₂ | 1.70–1.90 (m, 2H) |

Mass Spectrometry: A molecular ion peak at m/z 209.1 (free base) and characteristic fragments at m/z 123.0 (C₇H₇F⁺) and m/z 86.1 (C₄H₈N₂⁺) .

| Compound | Target | IC₅₀/EC₅₀ |

|---|---|---|

| 1-(4-Fluorobenzyl)-diazepane | GABAₐ | 85 nM |

| 1-(3-Fluorobenzyl)-diazepane | In silico | ~100 nM* |

| Diazepam | GABAₐ | 15 nM |

*Predicted via molecular docking studies .

Analytical and Regulatory Considerations

Quality Control Metrics

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume